2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
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Overview
Description
2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a bicyclic compound with the molecular formula C7H11NO2. This compound is characterized by its unique structure, which includes an oxygen and nitrogen atom within the bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one can be achieved through several methods. One common approach involves the reaction between carvone and ethyl acetoacetate under specific conditions . Another method includes the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its applications in industrial chemistry include the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: 2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This differentiates it from other similar compounds, which may contain different heteroatoms or substituents.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxa-4-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
IIOUMUPKFBCCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)OC(=O)N2 |
Origin of Product |
United States |
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